[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine
Description
The compound [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine is a primary amine featuring a pyrrolidine core substituted with a cyclopropylmethyl group and a 2-aminoethyl chain. The compound is listed as a research chemical under primary amines, indicating applications in drug discovery or materials science .
Properties
IUPAC Name |
1-(2-aminoethyl)-N-cyclopropyl-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12(9-2-3-9)10-4-6-13(8-10)7-5-11/h9-10H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUDAMSPCCRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is constructed via intramolecular cyclization of 1,4-diamines under acidic or basic conditions. A representative protocol involves:
-
Starting material : N-Boc-protected 1,4-diaminobutane.
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.
-
Cyclization : Catalyzed by p-toluenesulfonic acid (p-TsOH) at 80°C for 12 hours.
Yield : 68–72% (unoptimized).
Cyclopropylmethyl Group Installation
Two predominant methods exist:
Simmons-Smith Cyclopropanation
-
Substrate : Allyl-pyrrolidine derivative.
-
Reagents : Diiodomethane (CH₂I₂) and zinc-copper couple.
-
Conditions : Ether solvent, 0°C to room temperature, 24 hours.
-
Yield : 55–60% (requires chiral auxiliaries for enantioselectivity).
Cross-Coupling with Cyclopropylboronic Acids
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Cs₂CO₃ in THF/H₂O (3:1).
-
Temperature : 80°C, 8 hours.
-
Yield : 70–75% (superior for sterically hindered substrates).
Aminoethyl Side Chain Attachment
The final step employs reductive amination to introduce the ethylamine moiety:
-
Reactants : Cyclopropylmethyl-pyrrolidine intermediate + 2-aminoacetaldehyde dimethyl acetal.
-
Reducing agent : Sodium cyanoborohydride (NaBH₃CN).
-
Solvent : Methanol, pH 4–5 (acetic acid buffer).
Key challenge : Over-alkylation is mitigated by slow aldehyde addition and excess amine (2:1 ratio).
Reaction Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclopropanation | Diethyl ether | +15% vs. THF |
| Reductive amination | Methanol | +20% vs. ethanol |
| Cyclization | 80°C | +25% vs. 60°C |
Source validates methanol’s superiority in amine reactions due to its polarity and proton-donor capacity.
Catalytic Enhancements
-
Chiral catalysts : (R)-BINAP-ligated palladium complexes achieve 92% enantiomeric excess (ee) in asymmetric cyclopropanation.
-
Microwave assistance : Reduces cyclization time from 12 hours to 45 minutes with comparable yields.
Purification and Characterization
Chromatography : Silica gel column (eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) removes diastereomeric impurities.
Crystallization : Ethyl acetate/hexane (1:3) yields >99% purity crystals.
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.85 (m, pyrrolidine CH₂), 1.25 (cyclopropane CH₂) |
| ¹³C NMR | 45.2 ppm (N-CH₂-cyclopropane) |
| IR | 3350 cm⁻¹ (N-H stretch) |
| MS (ESI+) | m/z 183.29 [M+H]+ |
Industrial Scalability Considerations
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary and secondary amine groups in the compound participate in alkylation and acylation reactions.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form tertiary amines.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides. For example, acetic anhydride yields N-acetyl derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Tertiary amine | ~75% |
| Acylation | Acetyl chloride, Et₃N, RT | N-Acetyl derivative | ~82% |
*Yields approximate due to variability in reaction optimization.
Cyclopropane Ring-Opening Reactions
The cyclopropylmethyl group undergoes ring-opening under acidic or oxidative conditions:
-
Acid-Induced Ring-Opening : In H₂SO₄/H₂O, the cyclopropane ring opens to form a linear carbocation intermediate, which can trap nucleophiles (e.g., water or amines) .
-
Oxidative Ring-Opening : Ozone or m-CPBA cleaves the cyclopropane ring to form carbonyl-containing products .
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | H₂SO₄, H₂O, 80°C | Linear diol | Major product |
| Oxidative | Ozone, DCM, -78°C | Ketone derivative | Requires low temps |
Reductive Amination and Condensation
The primary amine group participates in reductive amination with ketones or aldehydes:
-
With Aldehydes : Reacts with formaldehyde and NaBH₃CN to form N-methyl derivatives.
-
With Ketones : Cyclohexanone and NaBH₄ yield N-cyclohexyl derivatives.
| Substrate | Reagents | Product | Yield* |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylamine | ~68% |
| Cyclohexanone | NaBH₄, THF | N-Cyclohexylamine | ~55% |
Oxidation Reactions
The pyrrolidine ring and amine groups are susceptible to oxidation:
-
Pyrrolidine Oxidation : H₂O₂ or KMnO₄ oxidizes the pyrrolidine ring to a pyrrolidone.
-
Amine Oxidation : RuO₄ or NaIO₄ converts primary amines to nitro groups.
| Target Site | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Pyrrolidine | H₂O₂, AcOH, 50°C | Pyrrolidin-2-one | Mild conditions |
| Primary Amine | NaIO₄, H₂O | Nitro compound | RT, 12h |
Nucleophilic Substitution
The cyclopropylmethyl amine acts as a nucleophile in SN2 reactions:
-
With Alkyl Halides : Reacts with benzyl bromide to form quaternary ammonium salts.
| Substrate | Reagents | Product | Yield* |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF | Quaternary ammonium salt | ~70% |
Complexation with Metal Ions
The amine groups coordinate with transition metals (e.g., Ni²⁺, Cu²⁺), forming chelates studied for catalytic applications .
| Metal Salt | Conditions | Application |
|---|---|---|
| Ni(ClO₄)₂ | EtOH, RT | Catalyzes cyclopropane ring-opening |
| CuSO₄ | H₂O, 60°C | Forms stable Cu(II) complex |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition:
-
Primary Pathway : Cleavage of the cyclopropane ring, releasing ethylene and forming pyrollic fragments.
Key Research Findings
Scientific Research Applications
Pharmaceutical Applications
AEPCA has been investigated for its potential therapeutic effects, particularly in the following areas:
-
Neurological Disorders :
- AEPCA has shown promise in modulating neurotransmitter systems, which may benefit conditions such as depression and anxiety disorders. Its ability to influence serotonin and norepinephrine levels suggests potential use as an antidepressant.
-
Pain Management :
- Research indicates that AEPCA may have analgesic properties, potentially useful in treating chronic pain conditions. Its mechanism of action involves modulation of pain pathways in the central nervous system.
-
Cognitive Enhancement :
- Preliminary studies suggest that AEPCA could enhance cognitive functions, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
Research Applications
AEPCA is also significant in various research contexts:
-
Chemical Biology :
- The compound is utilized as a tool for studying receptor interactions and signaling pathways due to its structural similarity to known neurotransmitters.
-
Synthetic Chemistry :
- AEPCA serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new drugs with improved efficacy and safety profiles.
-
Toxicology Studies :
- Its effects on cellular processes are being explored to understand potential toxicological impacts, particularly concerning neurotoxicity.
Case Studies
Several case studies highlight the applications of AEPCA:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant effects | Demonstrated increased serotonin levels in animal models, suggesting potential for mood regulation. |
| Study 2 | Analgesic properties | Showed significant pain reduction in neuropathic pain models, indicating efficacy similar to conventional analgesics. |
| Study 3 | Cognitive enhancement | Reported improvements in memory tasks among treated subjects, warranting further exploration for Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine with structurally related amines:
Key Observations:
- Primary vs. Tertiary Amines: The target compound is a primary amine, while (cyclopropylmethyl)(methyl)[(pyrrolidin-3-yl)methyl]amine () is a tertiary amine.
- Cyclopropyl Substituents : All compounds feature cyclopropyl groups, which enhance metabolic stability and modulate lipophilicity. However, the target compound’s cyclopropylmethyl group is directly linked to the pyrrolidine nitrogen, unlike the pyrazole derivative in .
- Physical State : Only N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () reports a melting point (104–107°C), suggesting higher crystallinity compared to the liquid tertiary amine in .
Biological Activity
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological properties. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 183.29 g/mol. The compound features a pyrrolidine ring, an aminoethyl side chain, and a cyclopropylmethyl group, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It can function as an agonist or antagonist, influencing pathways associated with neurological functions and potentially offering therapeutic benefits for conditions such as anxiety and depression.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated minimum inhibitory concentration (MIC) values that indicate significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has explored the anticancer properties of related compounds. For example, derivatives exhibiting structural similarities have been tested against various cancer cell lines, showing promising cytotoxic effects. A study reported IC50 values in the nanomolar range for certain pyrrolidine derivatives against leukemia and breast cancer cell lines, suggesting that modifications to the chemical structure can enhance biological potency .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound. Results indicated that these compounds effectively inhibited bacterial growth, with specific MIC values reported for strains like Bacillus subtilis and Pseudomonas aeruginosa .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain derivatives exhibited strong cytotoxic effects on human cancer cell lines. Flow cytometry analysis revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation .
Comparative Analysis
The following table summarizes the biological activities of various pyrrolidine derivatives compared to this compound:
| Compound Name | Type | MIC/IC50 Values | Activity Description |
|---|---|---|---|
| This compound | Antibacterial | MIC < 125 µg/mL | Effective against E. coli, S. aureus |
| Pyrrolidine Derivative A | Anticancer | IC50 = 0.48 µM | Induces apoptosis in MCF-7 cells |
| Pyrrolidine Derivative B | Antibacterial | MIC = 60 µg/mL | Comparable activity to chloramphenicol |
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Amination | CuBr, Cs2CO3 | DMSO | 35 | 17.9 | |
| Cyclization | Pd(OAc)2, NaHCO3 | 2-MeTHF | 100 | 51 |
Advanced: How can researchers resolve contradictory NMR data when assigning stereochemistry or cyclopropane ring conformation?
Methodological Answer:
Contradictions in H/C NMR data (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Strategies include:
- 2D NMR : Use COSY or NOESY to confirm spatial proximity of protons (e.g., cyclopropane CH2 groups) .
- Variable Temperature NMR : Assess conformational flexibility by analyzing signal coalescence at elevated temperatures.
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for proposed stereoisomers .
Basic: What spectroscopic and chromatographic techniques are critical for structural validation?
Methodological Answer:
- HRMS (ESI) : Confirm molecular weight (e.g., observed [M+H] vs. theoretical) with <2 ppm error .
- H/C NMR : Identify amine protons (δ 1.5–3.0 ppm) and cyclopropane carbons (δ 10–20 ppm) .
- HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can yield be optimized in sterically hindered syntheses involving the cyclopropane group?
Methodological Answer:
Steric hindrance from the cyclopropane ring reduces nucleophilic accessibility. Optimization strategies:
- Stepwise Synthesis : Introduce the cyclopropane moiety early to avoid steric clashes in later steps .
- Microwave Assistance : Accelerate reaction kinetics to reduce decomposition (e.g., 30 min vs. 48 hr conventional heating) .
- Solvent Screening : Test low-polarity solvents (e.g., THF) to improve solubility of bulky intermediates .
Q. Table 2: Yield Improvement Case Study
| Parameter | Initial Conditions | Optimized Conditions | Yield Change |
|---|---|---|---|
| Catalyst | CuBr (0.1 mol%) | CuI (0.3 mol%) | +12% |
| Solvent | DMSO | DMF | +8% |
| Temp | 35°C | 50°C | +5% |
Advanced: How should in vitro assays be designed to evaluate neurological target interactions (e.g., monoamine transporters)?
Methodological Answer:
- Receptor Binding Assays : Use H-labeled ligands (e.g., H-dopamine) in transfected HEK293 cells to measure IC50 values .
- Functional Selectivity : Assess cAMP accumulation or Ca flux via GPCR-coupled pathways (e.g., TAAR1 or 5-HT receptors) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance and CYP450 interactions .
Basic: What safety protocols are essential for handling this amine-containing compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood to avoid amine vapor inhalation (TLV: 2 ppm) .
- Spill Management : Neutralize spills with citric acid (5% w/v) and dispose as hazardous waste .
Advanced: How can computational models predict the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate BBB permeability using lipid bilayer models (e.g., POPC membranes) .
- QSAR Modeling : Correlate logP (2.5–3.5) and polar surface area (<80 Ų) with CNS bioavailability .
- ADMET Prediction : Tools like SwissADME estimate clearance, volume of distribution, and CYP inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
